molecular formula C18H14O5 B2409588 Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 449737-90-0

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No. B2409588
Key on ui cas rn: 449737-90-0
M. Wt: 310.305
InChI Key: ZUFBEEKVXWBESD-UHFFFAOYSA-N
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Patent
US08318973B2

Procedure details

To a mixture of 7-Hydroxy isoflavone (35 grams, 147 mmol), anhydrous K2CO3 (84 grams, 608 mmol) in anhydrous acetone (500 mL) was added ethyl bromo acetate (29 grams, 174 mmol) and refluxed for 8 hours. Acetone was distilled and water (500 mL) was added. Crude 49 was filtered, dried, and recrystallized from toluene to give pure 49 (33 grams, 72.4%) as a white shining powder. The melting point was found to be 105-106.5° C. The structure was confirmed with IR and NMR. IHNMR (CDCl3) δ 1.31 (t, 3H, OCH2, CH3), 4.30 (q, 2H, OCH2, CH3), 4.70 (s, 2H, OCH2), 6.84 (d, 1H, Ar), 7.05 (dd, 1H, Ar), 7.41 (m, 3H, Ar), 7.57 (m, 2H, Ar), 7.97 (s, 1H, Pyran), 8.24 (d, 1H, Ar).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Yield
72.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C[CH2:26][O:27][C:28]([CH2:30]Br)=[O:29]>CC(C)=O>[CH3:26][O:27][C:28](=[O:29])[CH2:30][O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Name
Quantity
84 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
CCOC(=O)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled
ADDITION
Type
ADDITION
Details
water (500 mL) was added
FILTRATION
Type
FILTRATION
Details
Crude 49 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 72.4%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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